4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
CAS No.: 1183482-41-8
Cat. No.: VC3052860
Molecular Formula: C9H8FN3O
Molecular Weight: 193.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183482-41-8 |
|---|---|
| Molecular Formula | C9H8FN3O |
| Molecular Weight | 193.18 g/mol |
| IUPAC Name | 4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
| Standard InChI | InChI=1S/C9H8FN3O/c1-5-12-13-9(14-5)7-4-6(10)2-3-8(7)11/h2-4H,11H2,1H3 |
| Standard InChI Key | JMIPOVMFTGTENX-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)C2=C(C=CC(=C2)F)N |
| Canonical SMILES | CC1=NN=C(O1)C2=C(C=CC(=C2)F)N |
Introduction
Chemical Identity and Physical Properties
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a well-defined chemical entity characterized by specific structural elements and physicochemical properties. This heterocyclic compound represents an important class of molecules in medicinal chemistry research due to its unique combination of structural features.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1183482-41-8 |
| Molecular Formula | C9H8FN3O |
| Molecular Weight | 193.18 g/mol |
| IUPAC Name | 4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
| Standard InChI | InChI=1S/C9H8FN3O/c1-5-12-13-9(14-5)7-4-6(10)2-3-8(7)11/h2-4H,11H2,1H3 |
| Standard InChIKey | JMIPOVMFTGTENX-UHFFFAOYSA-N |
The compound features a 1,3,4-oxadiazole ring with a methyl substituent at position 5, connected to an aniline moiety at position 2 of the oxadiazole. Additionally, a fluorine atom is present at position 4 of the aniline ring. This structural arrangement creates a molecule with distinct electronic properties and potential binding capabilities to biological targets.
Structural Features
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The 1,3,4-oxadiazole ring - a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, providing hydrogen bond acceptor sites.
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A methyl group at position 5 of the oxadiazole ring, which enhances lipophilicity.
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An aniline group (amino-substituted benzene ring) attached at position 2 of the oxadiazole, providing a hydrogen bond donor site.
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A fluorine atom at position 4 of the aniline component, which influences the electronic distribution and metabolic stability of the molecule.
These structural elements work in concert to create a compound with unique physicochemical properties and potential biological activity.
Biological Significance and Medicinal Applications
The biological significance of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can be inferred from the known properties of structurally related oxadiazole derivatives, which demonstrate a wide range of biological activities.
Structure-Activity Relationships
Structure-activity relationship studies of oxadiazole derivatives reveal that the nature and position of substituents significantly influence biological activity. In the case of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, several structural features contribute to its potential bioactivity:
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The oxadiazole ring serves as a rigid scaffold that positions functional groups in specific spatial orientations, facilitating optimal interactions with biological targets.
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The methyl group at position 5 of the oxadiazole ring enhances lipophilicity and may influence binding orientation.
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The amino group provides a site for hydrogen bonding with receptor proteins and offers opportunities for further structural modification.
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The fluorine atom alters the electronic properties of the molecule and potentially enhances binding affinity to specific targets .
Comparison with Related Compounds
Comparing 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline with structurally related compounds provides valuable insights into its potential properties and applications.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction | Reported Activities |
|---|---|---|---|---|
| 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | C9H8FN3O | 193.18 | Fluorine at position 4 of aniline, methyl at position 5 of oxadiazole | Potential medicinal applications |
| 4-(1,3,4-oxadiazol-2-yl)aniline | C8H7N3O | 161.16 | No fluorine, no methyl group | Melting point: 137-139°C |
| 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline | C14H10FN3O | 256.09 | Different position of fluorine, additional phenyl ring | Antimicrobial potential |
| 2-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)aniline | C14H10BrN3O | 316.16 | Contains bromine instead of fluorine | Similar bioactivity profile |
The unique substitution pattern in 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, particularly the methyl group at position 5 of the oxadiazole ring and the fluorine at position 4 of the aniline, distinguishes it from these related compounds .
These structural differences can significantly impact physicochemical properties, pharmacokinetics, and biological activities, potentially leading to unique applications in medicinal chemistry.
Research Challenges and Future Directions
Despite the promising attributes of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, several research challenges and opportunities remain for further investigation.
Synthetic Optimization
Developing efficient, scalable, and environmentally friendly synthetic routes for 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline represents an important research direction. Current methods for synthesizing related compounds, such as the iodine-mediated one-pot intramolecular decarboxylation domino process, provide a foundation for further optimization .
Potential approaches include:
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Exploring green chemistry principles to reduce waste and harmful reagents
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Developing one-pot synthetic procedures to improve efficiency
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Investigating catalyst systems that enable milder reaction conditions and higher yields
Biological Evaluation
Comprehensive biological evaluation of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline across various therapeutic targets would provide valuable insights into its potential applications. Based on the activities reported for related compounds, screening should focus on:
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Antimicrobial activity against bacterial and fungal pathogens
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Anti-inflammatory effects in cellular and animal models
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Anticancer activity against various tumor cell lines
Structural Modification
The amino group in 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline provides an excellent site for further derivatization, opening possibilities for creating libraries of compounds with potentially enhanced biological activities. Strategic modifications could include:
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